molecular formula C8H7N7 B1492771 2-(4-(azidomethyl)-1H-pyrazol-3-yl)pyrazine CAS No. 2097986-79-1

2-(4-(azidomethyl)-1H-pyrazol-3-yl)pyrazine

Cat. No. B1492771
CAS RN: 2097986-79-1
M. Wt: 201.19 g/mol
InChI Key: QASMUFHJONXORH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(4-(azidomethyl)-1H-pyrazol-3-yl)pyrazine” is a compound that belongs to the class of pyrazines . Pyrazines are nitrogen-containing heterocycles that have been employed in different applications such as pharmaceuticals, organic materials, natural products, and mainly in bioactive molecules .

Advantages and Limitations for Lab Experiments

The advantages of using 2-(4-(azidomethyl)-1H-pyrazol-3-yl)pyrazine in laboratory experiments include its low cost and ease of synthesis. Additionally, it can be used to study the effects of enzyme inhibition on cell metabolism and growth. The main limitation of using this compound in laboratory experiments is its potential toxicity.

Future Directions

Future research on 2-(4-(azidomethyl)-1H-pyrazol-3-yl)pyrazine could focus on its potential applications in drug development. It could also be used to study the effects of enzyme inhibition on cancer cell growth. Additionally, further research could be done to explore its potential as an inhibitor of other enzymes involved in metabolism. Finally, further research could be done to explore its potential as a catalyst for organic reactions.

Scientific Research Applications

2-(4-(azidomethyl)-1H-pyrazol-3-yl)pyrazine has been used in many scientific research applications, such as in the synthesis of novel compounds, as a catalyst for organic reactions, and as an inhibitor for enzyme activity. It has also been used in the synthesis of peptide-based drugs, as well as in the synthesis of novel anticancer drugs.

properties

IUPAC Name

2-[4-(azidomethyl)-1H-pyrazol-5-yl]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N7/c9-15-13-4-6-3-12-14-8(6)7-5-10-1-2-11-7/h1-3,5H,4H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QASMUFHJONXORH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C2=C(C=NN2)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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